molecular formula C8H4F6N2O2 B1407725 2-Nitro-3,6-bis(trifluoromethyl)aniline CAS No. 1351516-08-9

2-Nitro-3,6-bis(trifluoromethyl)aniline

Cat. No.: B1407725
CAS No.: 1351516-08-9
M. Wt: 274.12 g/mol
InChI Key: VWUFOGKMVBOCON-UHFFFAOYSA-N
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Description

2-Nitro-3,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3,6-bis(trifluoromethyl)aniline typically involves the nitration of 3,6-bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogenation reagents such as chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Amino-3,6-bis(trifluoromethyl)aniline.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: Various oxidation products depending on the specific conditions used.

Scientific Research Applications

Pharmaceutical Applications

2-Nitro-3,6-bis(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the biological activity and stability of the resulting drugs.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, a study synthesized a series of compounds based on this scaffold and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives were significantly more effective than existing treatments, indicating potential for further development into therapeutic agents.

Agricultural Chemistry

The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. The trifluoromethyl groups contribute to the lipophilicity and biological activity of these agents.

Data Table: Agrochemical Applications

Compound TypeApplicationRemarks
HerbicidesSelective weed controlEnhanced efficacy due to trifluoromethyl substitution
FungicidesCrop protectionImproved stability and reduced environmental impact

Material Science

In materials science, this compound is explored for its potential in developing advanced materials with unique properties.

Case Study: Conductive Polymers

A recent study investigated the use of this compound in synthesizing conductive polymers. The incorporation of the trifluoromethyl group was found to significantly enhance electrical conductivity compared to polymers synthesized without it. This finding opens avenues for applications in flexible electronics and sensors.

Synthesis Techniques

Efficient synthesis methods for this compound have been developed, which are crucial for scaling up production for industrial applications.

Synthesis Overview

The compound can be synthesized through a multi-step process involving nitration and subsequent reactions with trifluoromethylating agents. The following table summarizes key synthesis methods:

MethodYield (%)Key Steps
Nitration followed by trifluoromethylation85Nitration of aniline followed by CF3 introduction
Direct trifluoromethylation70Using CF3 sources like trifluoroacetic acid

Mechanism of Action

The mechanism of action of 2-Nitro-3,6-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Nitro-6-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2,6-Bis(trifluoromethyl)aniline

Comparison: 2-Nitro-3,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups at the 3 and 6 positions, which significantly influence its chemical reactivity and physical properties. Compared to its analogs with single trifluoromethyl groups, this compound exhibits enhanced stability and distinct reactivity patterns, making it a valuable compound for specialized applications in research and industry.

Biological Activity

2-Nitro-3,6-bis(trifluoromethyl)aniline (CAS No. 1351516-08-9) is a synthetic organic compound notable for its unique trifluoromethyl groups and nitro substituent. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C8H5F6N2O2
  • Molecular Weight : 251.13 g/mol
  • Structure : The presence of two trifluoromethyl groups enhances lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with essential cellular processes. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various strains.

Compound Activity Mechanism
This compoundAntibacterialDisrupts cell wall synthesis
3-Trifluoromethyl anilineAntifungalInhibits enzyme activity

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl groups can influence the compound's interaction with biological macromolecules, potentially leading to apoptosis in cancer cells.

A case study highlighted the compound's effect on human breast cancer cells (MCF-7), where it was found to induce cell death at micromolar concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Case Study: Cytotoxicity in Cancer Cells

A detailed investigation was conducted on the cytotoxic effects of this compound on MCF-7 cells:

  • Concentration Tested : 1 µM to 10 µM
  • Duration : 24 hours
  • Results :
    • Significant reduction in cell viability at concentrations above 5 µM.
    • Induction of apoptosis confirmed through flow cytometry assays.

The biological activity of this compound can be attributed to its structural features:

  • Electron-Withdrawing Effects : The trifluoromethyl groups increase the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic sites in proteins and nucleic acids.
  • Nitro Group Activation : The nitro group can undergo reduction in biological systems, generating reactive intermediates that may interact with cellular components.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may also apply to this compound.

Toxicological Profile

While promising in terms of biological activity, the toxicological profile of this compound warrants careful consideration:

  • LD50 Values : Reports indicate an LD50 of approximately 25 mg/kg in murine models when administered intraperitoneally.
  • Safety Precautions : Due to its potential toxicity, handling should include protective measures against inhalation and skin contact.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Nitro-3,6-bis(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of nitro-substituted trifluoromethyl anilines typically involves:

  • Nitro Group Introduction : Electrophilic nitration of pre-functionalized aromatic amines, often requiring controlled conditions to avoid over-nitration or side reactions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may precede nitration to position substituents .
  • Catalytic Optimization : Use of tetrakis(triphenylphosphine)palladium(0) in polar aprotic solvents (e.g., DMF) under nitrogen at 80°C for 18 hours, followed by reverse-phase chromatography for purification .
  • Yield Improvement : Adjusting stoichiometry of zinc dicyanide (as a cyanide source) and monitoring reaction progress via LCMS to minimize byproducts .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use C18 reverse-phase column chromatography with acetonitrile-water (0.03% formic acid) to isolate the compound and confirm purity via HPLC (retention time: 0.81 minutes) .
  • Spectroscopy :
    • LCMS : Confirm molecular ion peaks (e.g., m/z 265 [M+H]⁺) .
    • NMR : Analyze 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and trifluoromethyl group integration .
  • Physical Properties : Measure boiling point (207–208°C), density (1.393 g/mL), and refractive index (n20/D 1.466) for consistency with literature .

Q. Advanced: How do electronic effects of nitro and trifluoromethyl groups influence the compound’s interactions in supramolecular assemblies?

Methodological Answer:

  • Electronic Withdrawal : The nitro (-NO2_2) and trifluoromethyl (-CF3_3) groups are strong electron-withdrawing groups, polarizing the aromatic ring and directing hydrogen bonding or π-π stacking in crystal lattices.
  • Crystallography : Use single-crystal X-ray diffraction (as in studies of analogous compounds like N,2,4,6-tetramethyl-anilinium trifluoromethanesulfonate) to analyze packing motifs .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict intermolecular interactions .

Q. Advanced: What strategies mitigate hazards during the synthesis of nitro-substituted trifluoromethyl anilines?

Methodological Answer:

  • PPE and Ventilation : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Refer to safety data sheets (SDS) for acute toxicity guidelines (e.g., Acute Tox. 4 for dermal/inhalation exposure) .
  • Emergency Protocols : Pre-train lab personnel in eye wash stations, safety showers, and CHEMTREC emergency contacts (+32 14 57 52 99) .
  • Waste Management : Neutralize nitro-containing byproducts before disposal to avoid explosive residues .

Q. Data Contradiction: How to resolve discrepancies in reported reaction yields for similar nitro-substituted trifluoromethyl anilines?

Methodological Answer:

  • Variable Identification : Compare catalyst loading (e.g., 5 mg Pd(0) vs. higher/lower amounts), reaction time (18 hours vs. shorter durations), and solvent purity .
  • Reproducibility : Standardize purification methods (e.g., column chromatography vs. recrystallization) and validate via independent replicates.
  • Analytical Consistency : Use identical HPLC conditions (e.g., 0.03% formic acid) to ensure yield comparisons are valid .

Q. Advanced: What computational methods predict the reactivity of trifluoromethyl groups in aromatic amines?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
  • Docking Simulations : Investigate interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. Basic: What are the metabolic implications of trifluoromethyl groups in pharmacological studies?

Methodological Answer:

  • Stability Enhancement : Trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes, improving drug half-life. Validate via in vitro liver microsome assays .
  • Bioavailability : Measure logP values to assess lipophilicity and membrane permeability (e.g., using shake-flask or chromatographic methods) .

Properties

IUPAC Name

2-nitro-3,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(5(3)15)16(17)18/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFOGKMVBOCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264406
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351516-08-9
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351516-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3,6-bis(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (7 mL) was added to sulfuric acid (10 mL) cautiously at 0° C. 2,5-Bis(trifluoromethyl)benzenamine (2 g, 8.7 mmol) was added in small portions at 0° C. over 20 minutes and the resulting slurry was stirred at 0° C. to room temperature for 3 hours. The mixture was poured into ice water (100 mL) and basified with sodium hydroxide solution, and extracted with EtOAc (80 mL×3). The combined organic layers were washed with brine (80 mL), dried over sodium sulfate, filtered and concentrated to give a crude product of 2-nitro-3,6-bis(trifluoromethyl)benzenamine (containing isomers) which was used in the next step without further purification (2.3 g). MS (ESI): m/z 275 [M+H]+
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Nitro-3,6-bis(trifluoromethyl)aniline
2-Nitro-3,6-bis(trifluoromethyl)aniline
2-Nitro-3,6-bis(trifluoromethyl)aniline
2-Nitro-3,6-bis(trifluoromethyl)aniline
2-Nitro-3,6-bis(trifluoromethyl)aniline
2-Nitro-3,6-bis(trifluoromethyl)aniline

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